4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile
Overview
Description
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile is a complex organic compound that belongs to the class of triazine derivatives This compound is notable for its unique structure, which includes a triazole ring, a morpholine ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile typically involves multiple steps. One common method is the “click chemistry” approach, which is known for its efficiency and selectivity. This method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and continuous flow techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole and triazine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile
- 4-(4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
- 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide
Uniqueness
What sets 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile apart from similar compounds is its unique combination of the triazole, morpholine, and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-acetyl-5-methyltriazol-1-yl)-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2/c1-8-11(9(2)22)18-19-21(8)13-16-10(7-14)15-12(17-13)20-3-5-23-6-4-20/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBNRUCAKGLLHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=NC(=N2)C#N)N3CCOCC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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